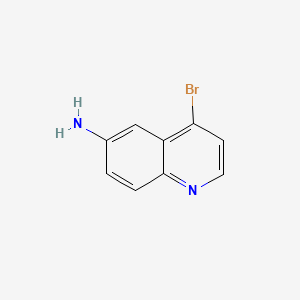

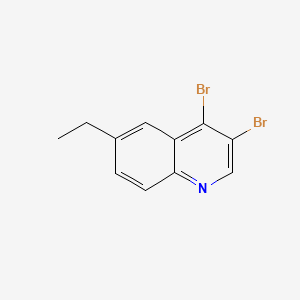

4-Bromoquinolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromoquinolin-6-amine is a chemical compound with the molecular formula C9H7BrN2 . It has a molecular weight of 223.07 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of quinoline and its analogues, including this compound, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The presence of a nitrogen atom in the molecule allows it to participate in various transformations .

Chemical Reactions Analysis

Chemical reactions involving this compound are typically centered on the alteration of oxidation states . These redox processes often pass through intermediates with short lifetimes, making their study challenging .

Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . More specific physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .

Scientific Research Applications

Immune Response Modification

"Imiquimod" and its analogues, which include the quinolinamine structure, have been extensively studied for their ability to modulate the immune system. These compounds activate the immune response through localized induction of cytokines, such as interferon-alpha, beta, and various interleukins. Although not directly related to "4-Bromoquinolin-6-amine," this research area exemplifies the potential of quinolinamine derivatives in treating cutaneous diseases, including viral infections, cancers, and other skin disorders through topical application (Syed, 2001).

Antimalarial Activity

Chloroquine and its derivatives, sharing the core quinoline structure, have a long history of use as antimalarials. Novel compounds based on the chloroquine scaffold, such as AQ-13, are being developed to overcome resistance in Plasmodium falciparum. These efforts underscore the ongoing relevance of quinoline derivatives in addressing global health challenges posed by malaria (Mengue, Held, & Kreidenweiss, 2019).

Neuroprotection and CNS Disorders

Research into compounds like "1MeTIQ," an endogenous amine in the mammalian brain, shows potential for neuroprotective, anti-addictive, and antidepressant-like activities. This highlights the broader applicability of nitrogen-containing heterocyclic compounds in central nervous system (CNS) disorders. The mechanisms proposed include MAO inhibition, free radical scavenging, and modulation of glutamatergic systems (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer and Chemotherapeutic Enhancement

Aminoquinoline compounds have been investigated for their anticancer properties and as adjuvants in chemotherapy. These molecules, by virtue of being lysosomotropic amines, can augment the antiproliferative action of chemotherapeutic agents through various cellular mechanisms, including cell cycle arrest and apoptosis. Their potential as part of combination therapies against solid tumors is particularly noted for their ability to induce programmed cytotoxicity in cancer cells (Ferreira et al., 2021).

Environmental and Analytical Applications

The broader family of quinoline compounds, including those with bromo substitutions, has found applications in environmental science, particularly in the detection and degradation of pollutants. Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, demonstrating the environmental relevance of these chemical frameworks. This includes the treatment of water contaminated with dyes, pesticides, and other nitrogenous wastes, highlighting the versatility of quinoline derivatives in environmental remediation efforts (Bhat & Gogate, 2021).

Mechanism of Action

While the specific mechanism of action for 4-Bromoquinolin-6-amine is not mentioned in the search results, quinoline and its derivatives are known for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often acting as a scaffold for drug discovery .

Safety and Hazards

Safety information for 4-Bromoquinolin-6-amine indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Quinoline and its derivatives, including 4-Bromoquinolin-6-amine, have become essential heterocyclic compounds due to their versatile applications in various fields . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name |

4-bromoquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBLCYPXZCWACR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743327 |

Source

|

| Record name | 4-Bromoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260785-25-8 |

Source

|

| Record name | 4-Bromoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)